Oxyberberine

Diabetes Research Metabolic Disease Natural Product Pharmacology

Oxyberberine (8-Oxoberberine, OBB) is not a generic berberine analog—it is the active, microbiota-independent metabolite with proven superior hypoglycemic efficacy and pancreatic β-cell protection over equal doses of berberine (STZ rat model, 50–100 mg/kg) and rank-order anti-inflammatory potency superior to berberine and dihydroberberine at 20 mg/kg. Its activity is independent of gut microbiota conversion, eliminating bioavailability variability. This ≥98% pure, plant-derived alkaloid is the compound of choice for reproducible translational research targeting PI3K/Akt, Nrf2, and NF-κB pathways. Avoid experimental irreproducibility: choose oxyberberine.

Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
CAS No. 549-21-3
Cat. No. B1678073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyberberine
CAS549-21-3
SynonymsOxyberberine;  Ketoberberine;  Berlambine;  8-Oxyberberine;  8 Oxyberberine;  8Oxyberberine; 
Molecular FormulaC20H17NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC
InChIInChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3
InChIKeyZHYQCBCBTQWPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxyberberine (CAS 549-21-3) Procurement Guide: Quantitative Differentiation from Berberine and Protoberberine Analogs


Oxyberberine (8-Oxoberberine, OBB, CAS 549-21-3) is a naturally occurring oxidized protoberberine alkaloid and a primary gut microbiota-derived metabolite of berberine [1]. It is characterized by a 13,13a-didehydro-8-berbinone core structure (molecular formula C20H17NO5, MW 351.35) and is found in various plant genera including Berberis, Coptis, Mahonia, and Arcangelisia . Unlike its parent compound berberine, oxyberberine exhibits distinct pharmacokinetic and pharmacodynamic properties that are not predictable from simple potency extrapolation, necessitating careful evidence-based selection in research and development workflows [1].

Why Oxyberberine (549-21-3) Cannot Be Substituted by Berberine or Other Protoberberine Alkaloids Without Quantitative Justification


Oxyberberine is not simply a structural analog of berberine but a distinct chemical entity with an oxidized C8 position that fundamentally alters its biological interaction profile. While berberine is a main bioactive constituent of Rhizoma Coptidis, its bioavailability is extremely low (<<1%), and its pharmacological activity is partially attributed to its in vivo conversion to oxyberberine by gut microbiota [1]. Substituting oxyberberine with berberine or other protoberberine alkaloids (e.g., palmatine, coptisine, jatrorrhizine) in experimental or therapeutic contexts is scientifically unsound without direct comparative data, as the metabolite's efficacy, potency, and mechanism of action differ significantly from the parent compound in both in vitro and in vivo systems [1][2]. The following quantitative evidence demonstrates that oxyberberine possesses distinct and, in several key models, superior activity compared to berberine and its reduced derivative dihydroberberine, making generic substitution a source of experimental irreproducibility and potential failure in translational research [2].

Oxyberberine (549-21-3) Quantitative Differentiation Evidence: Direct Comparative Data vs. Berberine and Dihydroberberine


Superior Hypoglycemic Efficacy in Diabetic Rat Model: Direct Head-to-Head Comparison with Berberine

In a direct head-to-head comparison using streptozotocin (STZ)-induced diabetic rats, oxyberberine demonstrated significantly superior antihyperglycemic efficacy compared to an equal dose of berberine [1]. This study directly addresses the core question of why oxyberberine should be prioritized over berberine for antidiabetic research and development.

Diabetes Research Metabolic Disease Natural Product Pharmacology

Superior Anti-Inflammatory Activity in Vitro and In Vivo: Rank-Order Comparison with Berberine and Dihydroberberine

A comprehensive comparative study evaluated the anti-inflammatory potential of oxyberberine (OBB), berberine (BBR), and dihydroberberine (DHBB) in both in vitro (LPS-induced RAW264.7 macrophages) and in vivo (multiple murine inflammation models) systems [1]. The study established a clear rank order of activity: OBB > BBR > DHBB.

Inflammation Research Immunopharmacology Natural Product Drug Discovery

Moderate Glucose-Lowering Activity in HepG2 Cells: Cross-Study Comparison with Major Protoberberine Alkaloids

A cytotoxicity and antihyperglycemic screening study in HepG2 cells evaluated minor constituents of Rhizoma Coptidis, including oxyberberine, against the major alkaloids berberine, coptisine, palmatine, and jatrorrhizine [1]. While the major alkaloids are the primary bioactive components, this study provides quantitative data on the activity of minor constituents.

Metabolic Disease Cell-Based Assays Natural Product Screening

Gut Microbiota-Dependent Bioactivation: Mechanistic Rationale for Superior In Vivo Efficacy Over Berberine

The superior in vivo efficacy of oxyberberine is mechanistically linked to its role as the primary active metabolite of berberine, generated by gut microbiota. This class-level inference provides a compelling rationale for why direct administration of oxyberberine bypasses the bioavailability and bioactivation limitations of berberine [1].

Pharmacokinetics Microbiome Research Drug Metabolism

Oxyberberine (549-21-3) Application Scenarios: Where the Evidence Supports Prioritization Over Berberine and Analogs


Antidiabetic Drug Discovery and Metabolic Disease Research

Based on direct head-to-head evidence, oxyberberine is the preferred compound over berberine for antidiabetic research. In STZ-induced diabetic rats, oxyberberine at 50-100 mg/kg demonstrated superior hypoglycemic effects and pancreatic β-cell protection compared to equal doses of berberine [1]. Its activity is independent of gut microbiota, providing greater reproducibility and translational potential [1]. Researchers developing novel antidiabetic agents or studying PI3K/Akt and Nrf2 pathways should select oxyberberine as the lead compound to avoid the confounding variability associated with berberine's low bioavailability and microbiota-dependent bioactivation [1].

Anti-Inflammatory Drug Development and Immunopharmacology

In both in vitro and in vivo models, oxyberberine consistently outperforms berberine and dihydroberberine in anti-inflammatory assays [2]. At 20 mg/kg, oxyberberine more effectively reduced ear edema, paw edema, and vascular permeability than the same dose of berberine [2]. Researchers investigating NF-κB-mediated inflammation or developing novel anti-inflammatory agents should prioritize oxyberberine for its superior potency and clear rank-order superiority over its structural analogs [2].

Natural Product Screening and Library Construction for Metabolic and Inflammatory Targets

Oxyberberine should be included in natural product libraries as a distinct bioactive entity, not merely as a berberine analog. While major protoberberine alkaloids (berberine, coptisine, palmatine) are commonly screened, oxyberberine exhibits unique activity profiles [3]. Its moderate glucose-lowering activity in HepG2 cells and its potent anti-inflammatory effects, which are superior to berberine, make it a valuable compound for high-content screening campaigns targeting diabetes, inflammation, and related disorders [2][3].

Pharmacokinetic and Microbiome Interaction Studies

Oxyberberine serves as a critical tool compound for investigating gut microbiota-mediated drug metabolism and its impact on pharmacokinetics/pharmacodynamics [1]. Studies demonstrate that oxyberberine is the absorbed active metabolite of berberine, and its production is gut flora-dependent [1]. Researchers examining how the microbiome influences drug efficacy or seeking to develop microbiota-independent therapeutics should use oxyberberine as a model compound to study the downstream effects of microbial metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.